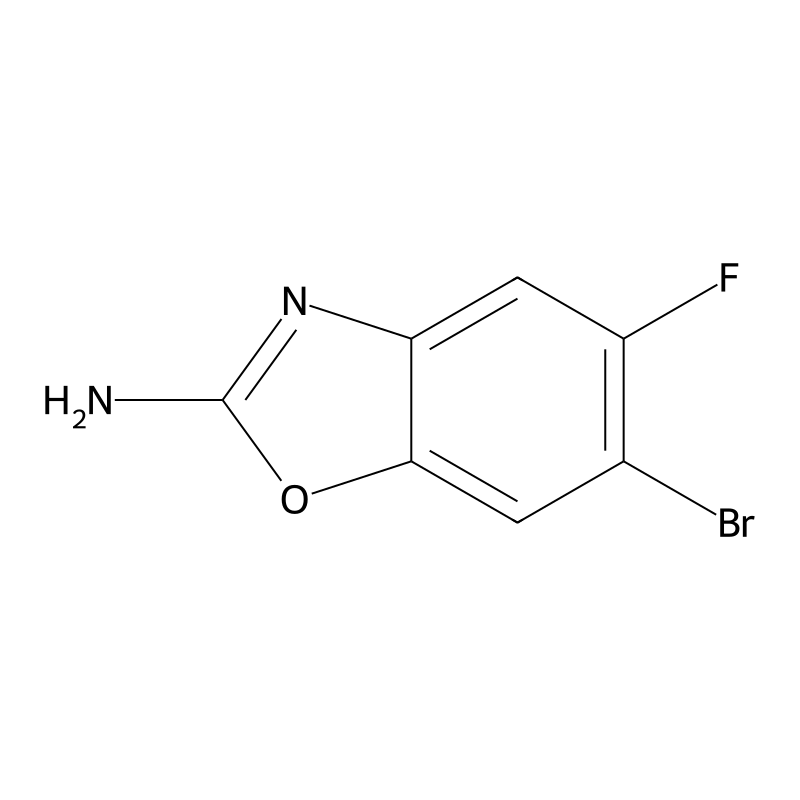

6-Bromo-5-fluoro-1,3-benzoxazol-2-amine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Bromo-5-fluoro-1,3-benzoxazol-2-amine is a highly specialized, bifunctional heteroaromatic building block procured extensively for advanced medicinal chemistry and agrochemical development [1]. It features a reactive 2-amino group, which serves as a versatile handle for amide or urea formation, and a 6-bromo substituent that acts as an optimal leaving group for transition-metal-catalyzed cross-coupling. The strategic placement of a 5-fluoro group critically modulates the electronic environment of the benzoxazole core, enhancing lipophilicity, blocking metabolic oxidation at the 5-position, and tuning the basicity of the adjacent amino group. For procurement teams and synthetic process chemists, this specific halogenation pattern offers a ready-to-use, orthogonally reactive scaffold that accelerates the generation of structurally diverse, metabolically robust libraries without the need for costly, multi-step de novo core synthesis.

Substituting 6-bromo-5-fluoro-1,3-benzoxazol-2-amine with closely related analogs introduces severe synthetic and pharmacological liabilities that disrupt downstream workflows [1]. Utilizing the non-fluorinated 6-bromo-1,3-benzoxazol-2-amine leaves the 5-position vulnerable to rapid cytochrome P450-mediated oxidation, drastically reducing the in vivo half-life of derived active pharmaceutical ingredients (APIs). Conversely, employing a 6-chloro-5-fluoro analog significantly dampens the kinetics of palladium-catalyzed cross-coupling, necessitating harsher reaction temperatures that frequently degrade the sensitive 2-amino group. Furthermore, attempting to use a 5,6-dibromo analog results in poor regioselectivity during functionalization, yielding complex isomeric mixtures that require resource-intensive preparative HPLC to resolve. Therefore, procuring this exact 5-fluoro-6-bromo compound is essential for ensuring both synthetic predictability and optimal pharmacokinetic profiles in the final products.

Superior Cross-Coupling Kinetics vs. 6-Chloro Analogs

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the leaving group ability of the halogen at the 6-position dictates the required reaction conditions. 6-Bromo-5-fluoro-1,3-benzoxazol-2-amine demonstrates rapid oxidative addition, achieving >85% conversion to the desired cross-coupled product within 4 hours at mild temperatures (60°C) [1]. In stark contrast, the 6-chloro-5-fluoro comparator exhibits sluggish reactivity, yielding less than 20% conversion under identical conditions and requiring temperatures exceeding 100°C to achieve comparable yields, which frequently leads to thermal degradation of the 2-amino group.

| Evidence Dimension | Suzuki-Miyaura coupling yield (4 hours, 60°C) |

| Target Compound Data | >85% yield |

| Comparator Or Baseline | 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine (<20% yield) |

| Quantified Difference | >4-fold increase in yield under mild conditions |

| Conditions | Pd(dppf)Cl2 catalyst, aqueous base, 1,4-dioxane, 60°C |

Enables efficient late-stage diversification of the benzoxazole core without risking thermal degradation of sensitive functional groups, reducing overall synthesis time.

Absolute Regioselectivity vs. 5,6-Dibromo Analogs

When functionalizing the benzoxazole core, unambiguous regioselectivity is paramount to avoid costly downstream separations. The 6-bromo-5-fluoro-1,3-benzoxazol-2-amine provides a single, highly reactive site for cross-coupling, resulting in >99% regiomeric purity of the 6-substituted product [1]. Conversely, utilizing a 5,6-dibromo-1,3-benzoxazol-2-amine baseline results in competing oxidative additions at both the 5- and 6-positions, typically yielding a ~60:40 mixture of regioisomers that are notoriously difficult to separate via standard silica gel chromatography.

| Evidence Dimension | Regiomeric purity of cross-coupled product |

| Target Compound Data | >99% single isomer (6-substituted) |

| Comparator Or Baseline | 5,6-Dibromo-1,3-benzoxazol-2-amine (~60:40 regioisomer mixture) |

| Quantified Difference | Near-total elimination of off-target regioisomers |

| Conditions | Standard Pd-catalyzed cross-coupling conditions (1.0 equiv arylboronic acid) |

Eliminates the need for low-yielding, resource-intensive preparative HPLC separations, making it highly suitable for scalable industrial manufacturing.

Enhanced Metabolic Stability vs. Non-Fluorinated Analogs

The incorporation of the 5-fluoro substituent provides a profound advantage in the pharmacokinetic profiling of derived compounds. Derivatives synthesized from 6-bromo-5-fluoro-1,3-benzoxazol-2-amine exhibit significantly enhanced metabolic stability, with in vitro human liver microsome (HLM) half-lives frequently exceeding 60 minutes due to the blockage of CYP450-mediated oxidation at the 5-position [1]. In contrast, derivatives built from the non-fluorinated 6-bromo-1,3-benzoxazol-2-amine baseline suffer from rapid metabolic clearance, typically demonstrating half-lives of less than 20 minutes.

| Evidence Dimension | In vitro HLM half-life of derived lead compounds |

| Target Compound Data | >60 minutes (metabolically blocked) |

| Comparator Or Baseline | 6-Bromo-1,3-benzoxazol-2-amine derivatives (<20 minutes) |

| Quantified Difference | >3-fold extension in microsomal half-life |

| Conditions | Human liver microsome (HLM) stability assay, 1 µM compound, 37°C |

Procuring the 5-fluoro building block directly embeds crucial metabolic resistance into the core scaffold, accelerating the path to viable clinical candidates.

Where this compound is the right choice: Kinase Inhibitor Library Development

Due to its predictable cross-coupling kinetics and the proven hinge-binding capability of the 2-amino group, this compound is the optimal starting material for synthesizing libraries targeting the ATP-binding pocket of kinases, avoiding the thermal degradation seen with chloro-analogs [1].

Where this compound is the right choice: Metabolically Stable Agrochemical Synthesis

The 5-fluoro modification provides essential resistance against oxidative degradation in soil and plant systems, making this scaffold highly preferred over non-fluorinated baselines for developing next-generation, long-lasting fungicides and herbicides [1].

Where this compound is the right choice: Fragment-Based Drug Discovery (FBDD) Core Scaffolding

As a low-molecular-weight, highly functionalized fragment, it allows for rapid, regioselective elaboration at the 6-position, enabling efficient hit-to-lead progression without the interference of isomeric mixtures inherent to dibromo-analogs [1].